molecular formula C19H23N7O2 B6926892 N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-[methyl(7H-purin-6-yl)amino]acetamide

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-[methyl(7H-purin-6-yl)amino]acetamide

Cat. No.: B6926892
M. Wt: 381.4 g/mol
InChI Key: XIGUROQVKWYIMO-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-[methyl(7H-purin-6-yl)amino]acetamide is a complex organic compound featuring a pyrrolidine ring, a methoxyphenyl group, and a purine derivative

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-[methyl(7H-purin-6-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-25(19-17-18(21-11-20-17)22-12-23-19)10-16(27)24-13-7-8-26(9-13)14-5-3-4-6-15(14)28-2/h3-6,11-13H,7-10H2,1-2H3,(H,24,27)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGUROQVKWYIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCN(C1)C2=CC=CC=C2OC)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-[methyl(7H-purin-6-yl)amino]acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the methoxyphenyl moiety.

    Coupling with Purine Derivative: The final step involves coupling the pyrrolidine intermediate with a purine derivative, such as 6-chloropurine, under conditions that facilitate nucleophilic substitution, typically using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-[methyl(7H-purin-6-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrrolidine ring or the purine moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine and methoxyphenyl sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Reduced forms of the pyrrolidine ring or purine moiety.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-[methyl(7H-purin-6-yl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-[methyl(7H-purin-6-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-hydroxyphenyl)pyrrolidin-3-yl]-2-[methyl(7H-purin-6-yl)amino]acetamide
  • N-[1-(2-chlorophenyl)pyrrolidin-3-yl]-2-[methyl(7H-purin-6-yl)amino]acetamide
  • N-[1-(2-fluorophenyl)pyrrolidin-3-yl]-2-[methyl(7H-purin-6-yl)amino]acetamide

Uniqueness

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-[methyl(7H-purin-6-yl)amino]acetamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This makes it distinct from its analogs with different substituents on the phenyl ring.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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